N-(2-methoxybenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 860611-83-2
Cat. No.: VC5932898
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860611-83-2 |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N2O3S/c1-23-14-8-4-2-6-12(14)11-19-17(21)10-16-18(22)20-13-7-3-5-9-15(13)24-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | DCONSSAZEMQYDR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates a 1,4-benzothiazine ring system fused with a methoxybenzyl-acetamide moiety. Key structural attributes include:
Core Benzothiazine Framework
The benzothiazine core consists of a six-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 4, respectively. The 3-oxo group introduces a ketone functionality, while the 3,4-dihydro designation indicates partial saturation of the ring . X-ray crystallographic studies of analogous compounds reveal that the thiazine ring adopts an envelope conformation, with the sulfur atom displaced from the mean plane .
Substituent Analysis
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Methoxybenzyl Group: A 2-methoxybenzyl moiety is attached to the acetamide nitrogen. The methoxy group at the ortho position influences electronic distribution and steric interactions, potentially affecting binding affinity to biological targets.
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Acetamide Side Chain: The 2-(3-oxo-benzothiazin-2-yl)acetamide group contributes hydrogen-bonding capabilities via its carbonyl and amide functionalities .
Table 1: Molecular Properties of N-(2-Methoxybenzyl)-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl)Acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S | |
| Molecular Weight | 342.41 g/mol | |
| CAS Registry Number | 860611-83-2 | |
| logP (Partition Coeff.) | 2.81 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step reactions starting from benzothiazine precursors:
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Formation of Benzothiazine Core:
Cyclization of 2-aminobenzenethiol with α-ketoesters or α-haloketones under acidic or basic conditions yields the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine scaffold . For example, ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate serves as a common intermediate . -
Acetylation and Functionalization:
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The intermediate undergoes aminolysis with 2-methoxybenzylamine to introduce the methoxybenzyl group.
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Reaction conditions (e.g., solvent, temperature) are optimized to minimize side reactions, such as over-acylation or ring-opening.
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Table 2: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl/EtOH, reflux, 12 h | 65–70% |
| Aminolysis | 2-Methoxybenzylamine, DCM, RT | 50–55% |
| Purification | Column chromatography (SiO₂) | >95% |
Physicochemical Properties
Solubility and Stability
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Solubility: The compound exhibits limited aqueous solubility (logS = -4.2) due to its hydrophobic benzothiazine and methoxybenzyl groups . It is more soluble in organic solvents like DMSO or DMF.
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Stability: Under ambient conditions, the compound remains stable for >6 months when stored in inert atmospheres. Degradation occurs via hydrolysis of the acetamide group under strongly acidic or basic conditions.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 3.75 ppm (methoxy group), δ 6.57–7.40 ppm (aromatic protons), and δ 8.10 ppm (amide NH) confirm the structure .
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IR Spectroscopy: Peaks at 1692 cm⁻¹ (C=O stretch) and 1531 cm⁻¹ (N–H bend) align with functional groups in the molecule.
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-(4-Ethylphenyl)-analog | Carbonic Anhydrase IX | 12 nM | |
| N-(2-Trifluoromethylphenyl)-analog | E. coli | 18 μg/mL | |
| N-(2-Methoxybenzyl)-target compound | Hypothesized: CA IX | — |
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
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Methoxy vs. Ethoxy Groups: Methoxy-substituted derivatives (e.g., CAS 860611-83-2) show higher metabolic stability compared to ethoxy analogs (e.g., CAS 109599-95-3) due to reduced cytochrome P450-mediated oxidation.
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Trifluoromethyl Modifications: Introducing electron-withdrawing groups (e.g., -SCF₃) enhances target selectivity but may reduce solubility .
Crystallographic Insights
X-ray studies of related compounds (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide) reveal intramolecular hydrogen bonds between the amide NH and thiazine carbonyl oxygen, stabilizing the envelope conformation . This structural rigidity may influence receptor binding .
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